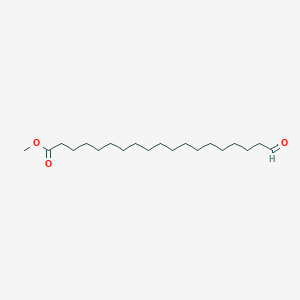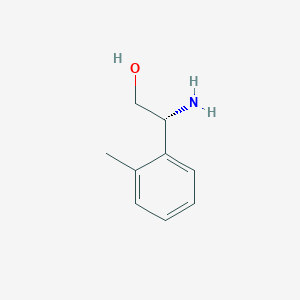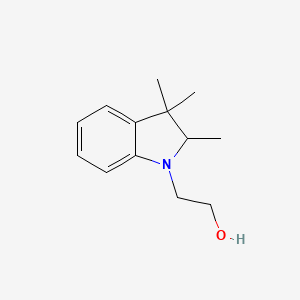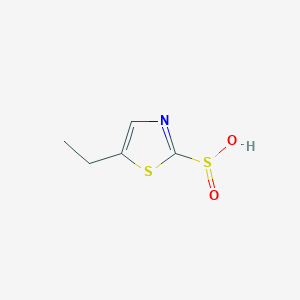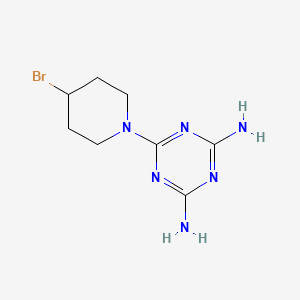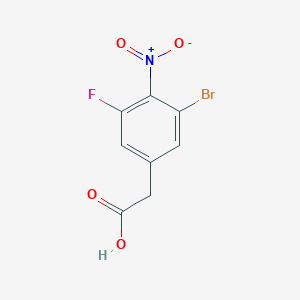
2-(1-Chloroethyl)-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloroethyl)-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its chloroethyl and dimethyl substituents, which can significantly influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine followed by the introduction of the chloroethyl group. One common method involves the reaction of 3,5-dimethylpyridine with acetaldehyde and hydrochloric acid under controlled conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
2-(1-Chloroethyl)-3,5-dimethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be a site for nucleophilic substitution, where nucleophiles replace the chlorine atom.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used. These reactions often require catalysts like iron or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-Hydroxyethyl)-3,5-dimethylpyridine or 2-(1-Aminoethyl)-3,5-dimethylpyridine.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halogenated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
科学研究应用
2-(1-Chloroethyl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules or as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Chloroethyl)-3,5-dimethylpyridine involves its interaction with various molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other cellular components, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(1-Chloroethyl)pyridine: Lacks the dimethyl groups, which can affect its reactivity and applications.
3,5-Dimethylpyridine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Bromoethyl)-3,5-dimethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(1-Chloroethyl)-3,5-dimethylpyridine is unique due to the presence of both the chloroethyl and dimethyl groups. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable in various applications.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)9(8(3)10)11-5-6/h4-5,8H,1-3H3 |
InChI 键 |
RVLGHNWWURUKCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)

